molecular formula C24H28O5S B2704485 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904450-32-4

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2704485
CAS No.: 904450-32-4
M. Wt: 428.54
InChI Key: TWCWQFAUVOTACO-UHFFFAOYSA-N
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Description

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages

Preparation Methods

The synthesis of 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves several steps. Typically, the synthesis starts with the preparation of the coumarin core, followed by the introduction of tert-butyl groups and the methoxybenzenesulfonyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may employ green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anti-cancer, anti-microbial, and anti-inflammatory properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Compared to other coumarin derivatives, 6,8-di-tert-butyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is unique due to its specific substituents. Similar compounds include 3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one and 6,8-di-tert-butyl-2H-chromen-2-one. The presence of both tert-butyl groups and the methoxybenzenesulfonyl group in the compound enhances its stability and biological activity, making it more effective in certain applications .

Properties

IUPAC Name

6,8-ditert-butyl-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O5S/c1-23(2,3)16-12-15-13-20(22(25)29-21(15)19(14-16)24(4,5)6)30(26,27)18-10-8-17(28-7)9-11-18/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWQFAUVOTACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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